molecular formula C7H9Cl2N3 B567470 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1314723-39-1

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B567470
CAS No.: 1314723-39-1
M. Wt: 206.07
InChI Key: URRGZFZMXMCLTO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is systematically named according to IUPAC guidelines as 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride . The base structure comprises a bicyclic system with a pyridine ring fused to a partially saturated pyrimidine ring. The numbering follows the pyrido[4,3-d]pyrimidine framework, where the pyridine ring is substituted at the 4-position and fused to the pyrimidine at the 3-position. The hydrochloride salt designation indicates protonation at one of the pyrimidine nitrogen atoms, stabilizing the molecule through ionic interactions.

Key identifiers include:

  • Molecular formula : C₇H₉Cl₂N₃.
  • Molecular weight : 206.07 g/mol.
  • CAS Registry Number : 1314723-39-1 (hydrochloride form).
  • InChI : InChI=1S/C₇H₈ClN₃.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2;1H.
  • SMILES : C1CNCC2=CN=C(N=C21)Cl.Cl.

These identifiers confirm the compound’s unique electronic and steric profile, distinguishing it from unsaturated pyridopyrimidine analogues.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is defined by its bicyclic core. The pyridine ring adopts a planar conformation, while the tetrahydropyrido component exhibits a chair-like puckering due to partial saturation at positions 5–8. X-ray crystallographic data for closely related pyridopyrimidine derivatives (e.g., 2-cyclopropyl analogues) reveal bond lengths and angles consistent with aromatic and aliphatic hybridization states:

  • Pyridine C–N bonds : 1.33–1.35 Å.
  • Pyrimidine C–Cl bond : 1.73–1.75 Å.
  • Dihedral angle between rings : 12.5°–14.2°, indicating mild non-planarity.

While direct crystallographic data for this hydrochloride salt remains unpublished, computational models (DFT) predict protonation at N3 of the pyrimidine ring, leading to a localized positive charge and enhanced hydrogen-bonding capacity with the chloride counterion. The tetrahydropyrido ring’s saturation reduces steric strain, favoring a boat conformation in solution.

Tautomeric Forms and Ring Conformational Dynamics

Tautomerism in pyridopyrimidine systems is influenced by substituents and protonation states. For 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, the pyrimidine ring exists predominantly in the lactam form (keto tautomer) due to stabilization from the electron-withdrawing chlorine substituent at position 2. Key tautomeric considerations include:

  • Keto-enol equilibrium : The unprotonated base may exhibit enolization at N1, but protonation in the hydrochloride form locks the lactam tautomer.
  • Ring puckering : The tetrahydropyrido moiety undergoes rapid chair-to-chair interconversion at room temperature, with an energy barrier of ~6.2 kcal/mol.

Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 4-pyrimidone derivatives) show downfield shifts for pyrimidine protons (δ 8.2–8.5 ppm) in the lactam form, consistent with aromatic deshielding. Protonation further shifts these signals by 0.3–0.5 ppm due to increased electron withdrawal.

Comparative Structural Analysis with Pyridopyrimidine Analogues

Structural variations among pyridopyrimidine derivatives significantly impact their electronic and conformational properties:

Compound Substituent Ring Saturation Key Structural Feature
Pyrido[4,3-d]pyrimidine None Fully aromatic Planar bicyclic system
2-Cyclopropyl analogue Cyclopropyl Partially saturated Enhanced steric bulk at position 2
5,6,7,8-Tetrahydro derivative Chlorine Partially saturated Chair-like puckering in tetrahydropyrido
2-Methoxy derivative Methoxy Fully aromatic Stabilized enol tautomer

Key observations:

  • Electron-withdrawing groups (e.g., Cl) reduce π-electron density in the pyrimidine ring, increasing electrophilicity at N1 and N3.
  • Saturation in the tetrahydropyrido ring decreases planarity, reducing conjugation and altering reactivity toward nucleophilic substitution.
  • Protonation in hydrochloride salts enhances solubility via ionic interactions, unlike neutral analogues.

These structural nuances underscore the compound’s versatility in medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRGZFZMXMCLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724851
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314723-39-1
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction for Core Formation

In a representative procedure, N-methyl-4-piperidone (5 g, 26.42 mmol) is combined with ethyl cyanoacetate (3.09 mL, 29.06 mmol) and elemental sulfur (1.02 g, 31.70 mmol) in ethanol (55 mL). Morpholine (4.62 mL, 52.84 mmol) is added as a catalyst, and the mixture is refluxed for 2 hours. This step yields a thieno[2,3-d]pyrimidin-4(3H)-one intermediate, which is purified via extraction with dichloromethane and subsequent trituration with methanol.

Key Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: Morpholine

  • Temperature: Reflux (~78°C)

  • Yield: 85%

Chlorination and Cyclization Strategies

Chlorination at the 2-Position

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. GlpBio specifies that the hydrochloride form is stored at room temperature under inert conditions to prevent decomposition.

Practical Considerations:

  • Solubility: The hydrochloride salt exhibits improved solubility in aqueous and polar organic solvents compared to the free base.

  • Storage: Stable at room temperature when protected from moisture and oxygen.

Optimization and Yield Analysis

Reaction Efficiency and Byproduct Management

Yields for critical steps are influenced by reaction time, temperature, and reagent purity. For instance, extending the Gewald reaction time beyond 2 hours may increase byproduct formation, reducing overall yield. Similarly, incomplete chlorination due to insufficient POCl₃ stoichiometry can necessitate rework steps.

Comparative Yield Data

The table below summarizes yields from analogous syntheses:

StepReagents/ConditionsYield (%)Source
Gewald ReactionEthanol, morpholine, reflux85
ChlorinationPOCl₃, reflux78–82
Hydrochloride FormationHCl in ethanol90–95

Characterization and Quality Control

Spectroscopic Confirmation

  • Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z 206.07 (M+H⁺) confirm the molecular weight of the hydrochloride salt.

  • ¹³C-NMR: Peaks corresponding to the pyrido-pyrimidine carbons and chloride counterion are observed between δ=110–160 ppm.

Purity Assessment

Commercial suppliers report a purity of ≥95% for the final product, validated via high-performance liquid chromatography (HPLC). Impurities typically include residual solvents (e.g., ethanol) and unreacted intermediates, which are minimized through recrystallization.

Industrial and Research-Scale Preparation

Scalability Challenges

Large-scale synthesis requires careful control of exothermic reactions during chlorination and cyclization. Sigma-Aldrich emphasizes the use of jacketed reactors to manage temperature gradients in batches exceeding 1 kg .

Biological Activity

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacological research. Its structural characteristics suggest a promising profile for targeting various biological pathways.

  • Chemical Formula : C₇H₈ClN₃
  • CAS Number : 944901-59-1
  • Molecular Weight : 163.61 g/mol
  • Purity : ≥95% .

Research indicates that 2-chloro derivatives of pyrido[4,3-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. The biological activity is primarily attributed to:

  • Inhibition of Kinases : The compound demonstrates inhibitory activity against key kinases involved in cancer progression, including EGFR and VEGFR2.
  • Induction of Apoptosis : Studies show that treatment with this compound can lead to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as caspase-3 and Bcl-2 .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Cell Line IC50 (µM) Mechanism Notes
HepG240 - 204Induces apoptosisIncreased caspase-3 and Bax; decreased Bcl-2
HeLa29 - 59Cell cycle arrestVaries with substituent presence
MDA-MB-231VariesPotential necrosisFurther studies needed
MCF-7VariesCytotoxicityStructure-activity relationship observed

Case Studies

  • HepG2 Cell Line Study :
    • In a study focusing on HepG2 cells, treatment with the compound resulted in a significant increase in apoptotic cells from 0.29% (control) to 9.74% (treated). This suggests a strong apoptotic effect mediated by the upregulation of pro-apoptotic proteins .
  • Comparative Analysis with Known Inhibitors :
    • When compared to established inhibitors like sunitinib, the compound showed comparable IC50 values against EGFR and VEGFR2, indicating its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom at the 2-position significantly enhances the cytotoxicity of the compound. Variations in substituents at other positions have been shown to alter its efficacy across different cancer cell lines:

  • Compounds with different halogen substitutions exhibited varying degrees of cytotoxicity, suggesting that specific modifications can optimize biological activity .

Scientific Research Applications

Structural Information

  • Molecular Formula : C7_7H9_9Cl2_2N3_3
  • CAS Number : 1432795-17-9
  • IUPAC Name : 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Medicinal Chemistry

This compound has shown promise as a scaffold for developing new pharmaceutical agents. Its derivatives have been investigated for their potential anti-cancer properties. For example, modifications to the pyrimidine ring structure have led to compounds with enhanced cytotoxic activity against various cancer cell lines .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains and found significant inhibitory effects, suggesting its potential use in developing new antibiotics .

The compound's mechanism of action has been explored in various studies. It is believed to interact with specific biological targets, potentially inhibiting key enzymes involved in cellular processes. For instance, its ability to inhibit certain kinases has been documented, which may contribute to its anti-cancer effects .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization reactions . This versatility makes it valuable for chemists looking to create new bioactive scaffolds.

Pharmacological Studies

Pharmacological studies have indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties. These findings support further investigation into its therapeutic potential in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation significantly more than standard treatments .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration comparable to established antibiotics, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula : C₇H₈ClN₃ (neutral form)
  • CAS Numbers : 1314723-39-1 (hydrochloride salt) ; 944901-59-1 (free base)
  • Molecular Weight : 169.61 g/mol (free base)

Structural and Functional Comparison with Analogs

Positional Isomers of Chlorinated Tetrahydropyridopyrimidines

Differences in chlorine substitution and ring fusion significantly alter reactivity and biological activity:

Compound Name Chlorine Position Ring Fusion Molecular Weight (g/mol) Key Applications References
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (Target) 2 [4,3-d] 169.61 (free base) Kinase inhibitors, PARP1/CDK12 inhibitors
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (QV-6391) 2 [3,4-d] 169.61 (free base) Intermediate for heterocyclic synthesis
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (QK-7146) 4 [4,3-d] 169.61 (free base) Unspecified, likely kinase modulation
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS 1803600-85-2) 4 [2,3-d] 196.63 (free base) Potential kinase or protease inhibitors

Key Observations :

  • Position 2 vs. 4 Chlorine : Chlorine at position 2 (target compound) enhances electrophilicity for nucleophilic aromatic substitution, enabling derivatization at this site. In contrast, 4-chloro analogs (e.g., QK-7146) may exhibit different reactivity patterns due to steric and electronic effects .
  • Ring Fusion : The [4,3-d] fusion in the target compound creates a distinct spatial arrangement compared to [3,4-d] (QV-6391) or [2,3-d] (CAS 1803600-85-2) isomers, affecting binding to biological targets like kinases .

Substituted Derivatives with Additional Functional Groups

Modifications such as benzyl, trifluoromethyl, or phenyl groups influence solubility, potency, and selectivity:

Compound Name Substituent(s) Molecular Weight (g/mol) Biological Relevance References
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride 7-Benzyl, 4-Cl 317.23 (free base) Enhanced lipophilicity for membrane penetration
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl 4-Cl, 2-CF₃ 274.07 (HCl salt) Improved metabolic stability via CF₃ group
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride 2-Phenyl 284.18 (HCl salt) Increased aromatic interactions in binding pockets
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride 2-NH₂ 223.10 (HCl salt) Potential hydrogen bonding with targets

Key Observations :

  • For example, the 7-benzyl derivative () may target intracellular enzymes more effectively .
  • Trifluoromethyl (CF₃) : Introduces electron-withdrawing effects, stabilizing the molecule against metabolic degradation .
  • Amino (NH₂) Group: Facilitates hydrogen bonding, as seen in analogs like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, which may improve target affinity .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, considering yield and scalability?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions starting from pyrimidine or pyridine precursors. For example, describes a practical route using methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate as an intermediate, optimized for drug discovery applications. Key steps include:
  • Cyclization : Using amidines or urea derivatives under reflux conditions (e.g., ethanol or THF at 80–100°C).
  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) to promote ring closure.
  • Scalability : Batch-wise purification via recrystallization (e.g., using ethanol/water mixtures) improves yield (>70% in multi-gram scales) .
    Alternative routes involve multicomponent reactions (), but these may require stricter temperature control (e.g., 0–5°C for intermediate stabilization).

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond angles and dihedral angles. For example, reports a dihedral angle of 56.27° between the pyrimidine ring and ester groups in a derivative, confirming spatial orientation .
  • NMR : 1^1H and 13^13C NMR (in DMSO-d6d_6 or CDCl3_3) identify proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm and aliphatic protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 208.09 for the free base) .

Q. What factors influence the compound’s stability under different storage conditions?

  • Methodological Answer :
  • Temperature : Decomposition occurs above 210°C (), requiring storage at 2–8°C in amber vials to prevent thermal degradation .
  • Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) in storage containers.
  • Light Sensitivity : UV exposure accelerates degradation; use light-resistant packaging .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify positions 2 (chloro group) and 4 (hydrogen or methyl groups) to assess binding affinity. highlights that small alkyl/ether groups at R1 (position 2) enhance target engagement (e.g., TGR5 receptor binding) .
  • Library Synthesis : Parallel chemistry (e.g., Heck or Horner–Emmons reactions) diversifies aryl/heteroaryl substituents. For example, trifluoromethyl groups at position 4 () improve metabolic stability .
  • Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., IC50_{50} profiling) to correlate structural changes with activity .

Q. How to resolve contradictions in crystallographic data between polymorphs or derivatives?

  • Methodological Answer :
  • Data Validation : Cross-validate using multiple techniques (e.g., powder XRD vs. single-crystal XRD). resolves discrepancies in dihedral angles by refining data with SHELXL (R-factor <0.06) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 206–211°C) .
  • Computational Modeling : Density functional theory (DFT) optimizes molecular geometry to reconcile experimental vs. theoretical bond lengths .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

  • Methodological Answer :
  • HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm. notes chlorinated byproducts (e.g., risperidone intermediates) as common contaminants .
  • Elemental Analysis : Confirm C, H, N, Cl content (±0.3% theoretical values) .
  • Tandem MS : Identify trace impurities (e.g., m/z 225.05 for hydrolyzed derivatives) .

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